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molecular formula C10H9FO2 B8383674 (r)-6-Fluoro-2,3-dihydro-2-methylchromen-4-one

(r)-6-Fluoro-2,3-dihydro-2-methylchromen-4-one

Cat. No. B8383674
M. Wt: 180.17 g/mol
InChI Key: RPAIBTVEPAACRP-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04780472

Procedure details

11.2 G (0.1 mol) of para-fluorophenol and 17.2 g (0.2 mol) of crotonic acid were dissolved in 100 ml of polyphosphoric acid, and the solution was reacted with vigorously stirring at 120° C. for 8 hours. After cooling, the reaction solution was poured into 450 ml of iced 2N-sodium hydroxide solution, and the mixture was extracted with 500 ml of chloroform. The chloroform layer was washed with 2N-sodium hydroxide solution and with water, followed by drying over magnesium sulfate. The solvent was distilled off, and the residue was recrystallized from n-hexane in the amount of about ten times. There were thus obtained 5.8 g (yield : 32%) of the subject material, 6-fluoro-2-methyl-4- chromanone.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](O)(=[O:13])/[CH:10]=[CH:11]/[CH3:12].[OH-].[Na+]>>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH:11]([CH3:12])[CH2:10][C:9]2=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
17.2 g
Type
reactant
Smiles
C(\C=C\C)(=O)O
Name
polyphosphoric acid
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with vigorously stirring at 120° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was reacted
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 500 ml of chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with 2N-sodium hydroxide solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from n-hexane in the amount of about ten times

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
FC=1C=C2C(CC(OC2=CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04780472

Procedure details

11.2 G (0.1 mol) of para-fluorophenol and 17.2 g (0.2 mol) of crotonic acid were dissolved in 100 ml of polyphosphoric acid, and the solution was reacted with vigorously stirring at 120° C. for 8 hours. After cooling, the reaction solution was poured into 450 ml of iced 2N-sodium hydroxide solution, and the mixture was extracted with 500 ml of chloroform. The chloroform layer was washed with 2N-sodium hydroxide solution and with water, followed by drying over magnesium sulfate. The solvent was distilled off, and the residue was recrystallized from n-hexane in the amount of about ten times. There were thus obtained 5.8 g (yield : 32%) of the subject material, 6-fluoro-2-methyl-4- chromanone.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](O)(=[O:13])/[CH:10]=[CH:11]/[CH3:12].[OH-].[Na+]>>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH:11]([CH3:12])[CH2:10][C:9]2=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
17.2 g
Type
reactant
Smiles
C(\C=C\C)(=O)O
Name
polyphosphoric acid
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with vigorously stirring at 120° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was reacted
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 500 ml of chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with 2N-sodium hydroxide solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from n-hexane in the amount of about ten times

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
FC=1C=C2C(CC(OC2=CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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